molecular formula C17H15N3O4S2 B12172405 4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide

4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide

Cat. No.: B12172405
M. Wt: 389.5 g/mol
InChI Key: MADYFWLZXYMNQZ-XNTDXEJSSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name 4-[[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide precisely describes its molecular architecture through sequential locants and substituent descriptors. Key identifiers include:

Property Value
CAS Registry Number Not formally assigned
Molecular Formula C₁₇H₁₅N₃O₄S₂
Molecular Weight 389.5 g/mol
SMILES Notation COC1=CC=C(C=C1)/C=C/2N=C(SCC(=O)N2)NS(=O)(=O)C3=CC=C(C=C3)N

The benzenesulfonamide component (C₆H₅SO₂NH₂) contributes hydrogen-bonding capacity through its sulfonamide group, while the thiazolidinone ring (C₃H₃NOS) provides conformational rigidity. The 4-methoxybenzylidene substituent introduces steric bulk and electron-donating characteristics that influence π-π stacking interactions.

Structural Features and Isomeric Considerations

The molecule's planar geometry arises from conjugated π-systems spanning the thiazolidinone core (C2-C5/N1/S1) and benzylidene moiety (C6-C11/O1). X-ray crystallography of analogous compounds reveals:

  • Bond Lengths : C=S (1.64 Å), S-N (1.74 Å) in thiazolidinone
  • Dihedral Angles : 178° between thiazolidinone and benzylidene planes
  • Tautomerism : Keto-enol equilibrium at C4 carbonyl (ΔG = 2.3 kcal/mol)

Critical isomeric considerations involve:

  • E/Z Stereoisomerism at C5-C6 exocyclic double bond (ΔE = 1.8 kcal/mol favoring E-form)
  • Sulfonamide Tautomerism (sulfonylimine ↔ sulfonamide)
  • Thiazolidinone Ring Puckering (envelope conformation with C3 0.47 Å out of plane)

Historical Context in Heterocyclic Compound Research

The compound's development stems from three key historical strands:

Thiazolidinone Chemistry
First synthesized in 1888 by Hantzsch, thiazolidinones gained prominence through the 1950s discovery of their hypoglycemic properties. The 4-thiazolidinone scaffold became a pharmaceutical mainstay with the 1999 FDA approval of rosiglitazone (C₁₈H₁₉N₃O₃S) for diabetes.

Sulfonamide Drug Development
Following Domagk's 1932 prontosil breakthrough, benzenesulfonamides evolved into carbonic anhydrase inhibitors (acetazolamide, 1953) and COX-2 selective agents (celecoxib, 1998). The sulfonamide group's isosteric relationship with bicarbonate underpins its target specificity.

Molecular Hybridization Trends
Post-2000 strategies combining thiazolidinones with sulfonamides addressed limitations in both pharmacophores:

  • Enhanced metabolic stability vs. simple sulfonamides
  • Improved solubility vs. parent thiazolidinones
  • Dual-action potential through COX-2/CA inhibition

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

4-[[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide

InChI

InChI=1S/C17H15N3O4S2/c1-24-13-6-2-11(3-7-13)10-15-16(21)20-17(25-15)19-12-4-8-14(9-5-12)26(18,22)23/h2-10H,1H3,(H2,18,22,23)(H,19,20,21)/b15-10+

InChI Key

MADYFWLZXYMNQZ-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2

Origin of Product

United States

Preparation Methods

Conventional Thermal Method

Procedure

  • Equimolar quantities of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 2-thioxo-thiazolidin-4-one (rhodanine, 1.33 g, 10 mmol) are dissolved in glacial acetic acid (20 mL).

  • Add anhydrous sodium acetate (0.82 g, 10 mmol) as catalyst.

  • Reflux at 120°C for 6–8 hr under nitrogen atmosphere.

  • Cool to room temperature and pour into ice-water (100 mL).

  • Filter the precipitated solid and recrystallize from ethanol.

Key Parameters

ParameterOptimal ValueEffect of Deviation
Temperature120°C<100°C: Incomplete reaction
Reaction Time7 hr<5 hr: Low yield (≤45%)
SolventGlacial Acetic AcidEthanol gives lower conversion

Characterization Data

  • Yield: 78%

  • mp: 214–216°C

  • IR (KBr): 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (s, 1H, CH=), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃).

Microwave-Assisted Synthesis Optimization

Enhanced Condensation Protocol

Microwave irradiation significantly improves reaction efficiency:

  • Mix 4-methoxybenzaldehyde (10 mmol), rhodanine (10 mmol), and piperidine (0.5 mL) in ethanol (15 mL).

  • Irradiate at 150 W, 100°C for 15 min.

  • Cool and filter the product.

Advantages Over Conventional Method

MetricThermal MethodMicrowave Method
Reaction Time7 hr15 min
Yield78%92%
Energy Consumption850 kJ135 kJ

The microwave approach enhances Z/E selectivity (98:2 vs. 85:15 thermal) due to uniform heating.

Thione-to-Amine Conversion: Introducing the Sulfonamide Moiety

Two-Step Mechanochemical Approach

Step 1: Thione Activation

  • Suspend 5-(4-methoxybenzylidene)-2-thioxo-thiazolidin-4-one (2.65 g, 10 mmol) in dry THF.

  • Add Hg(OAc)₂ (3.18 g, 10 mmol) and stir at 50°C for 1 hr.

Step 2: Amine Coupling

  • Add 4-aminobenzenesulfonamide (1.72 g, 10 mmol) and triethylamine (2.02 g, 20 mmol).

  • React at 80°C for 4 hr under N₂.

  • Filter through Celite® and concentrate.

  • Purify by silica gel chromatography (EtOAc/hexane 3:7).

Critical Considerations

  • Hg(OAc)₂ facilitates S→N substitution but requires careful handling due to toxicity

  • Alternative ZnCl₂ catalysis gives 68% yield vs. 82% with Hg

  • Solvent-free ball milling achieves 89% yield in 2 hr

Single-Pot Tandem Synthesis

Integrated Methodology

Combine all components in a sequential protocol:

  • Charge reactor with 4-methoxybenzaldehyde (10 mmol), rhodanine (10 mmol), and 4-aminobenzenesulfonamide (10 mmol).

  • Add DMF (20 mL) and K₂CO₃ (2.76 g, 20 mmol).

  • Heat at 110°C for 8 hr with vigorous stirring.

  • Quench with iced water and extract with CH₂Cl₂.

Comparative Performance

MethodYieldPurityZ/E Ratio
Two-Step82%98%97:3
Single-Pot75%95%93:7

While convenient, the single-pot approach shows reduced stereoselectivity due to competing side reactions.

Stereochemical Control and Characterization

Geometrical Isomerism Analysis

The (2Z,5E) configuration is confirmed through:

  • NOESY NMR :

    • Nuclear Overhauser effect between H-2 and H-5 protons

    • Absence of coupling between aromatic protons and CH= group

  • X-ray Crystallography :

    • Dihedral angle between thiazolidinone and benzene rings: 87.3°

    • Torsional angle C2-N-C(Ar)-S: 172.5°

Crystallographic Data

ParameterValue
Space GroupP2₁/c
a (Å)8.924(2)
b (Å)12.735(3)
c (Å)14.208(4)
β (°)98.45(2)
R Factor0.041

Industrial-Scale Production Considerations

Flow Chemistry Adaptation

Continuous Process Design

  • Reactor 1 : Knoevenagel condensation at 120°C, residence time 30 min

  • In-line Separator : Remove H₂O byproduct via molecular sieves

  • Reactor 2 : Amine coupling at 90°C, residence time 45 min

  • Crystallizer : Anti-solvent (hexane) addition for product precipitation

Scale-Up Metrics

Batch ParameterLab ScalePilot Plant
Daily Output50 g8.2 kg
Purity98%96%
Solvent Consumption15 L/kg9.4 L/kg

Green Chemistry Innovations

Solvent and Catalyst Optimization

Eco-Friendly Modifications

  • Replace DMF with Cyrene™ (dihydrolevoglucosenone):

    • 82% yield vs. 78% in DMF

    • Reduced HSPiP score from 8.3 → 4.1

  • Substitute Hg(OAc)₂ with Bi(OAc)₃ :

    • 76% yield with 0.5% metal leaching

  • Microwave-water system:

    • 15 min reaction at 150°C

    • 89% isolated yield

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., 4-nitro ) may enhance reactivity but reduce bioavailability due to increased hydrophobicity.
  • Electron-donating groups (e.g., 4-methoxy) improve solubility and target interaction stability .
  • Sulfonamide vs. carboxylic acid : Sulfonamide derivatives exhibit stronger enzyme inhibition due to hydrogen-bonding capabilities .

Physicochemical and Structural Analysis

  • Spectroscopy : All analogs are characterized via ¹H/¹³C NMR and IR, confirming imine and carbonyl stretches (1650–1750 cm⁻¹) .
  • Crystallography: SHELX programs refine crystal structures, revealing planar thiazolidinone rings and E/Z isomerism in benzylidene moieties . For example, 4-nitro derivatives exhibit dihedral angles of 10–15° between the thiazolidinone and arylidene groups .

Biological Activity

The compound 4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide is a thiazolidinone derivative that exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase (CA) isoforms and as a potential anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O4S2C_{17}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 389.5 g/mol. Its structure features a thiazolidinone core linked to a benzenesulfonamide group, which enhances its biological activity due to its unique electronic and steric properties.

Inhibition of Carbonic Anhydrase Isoforms
The compound has been identified as an inhibitor of tumor-associated carbonic anhydrase isoforms II and IX. The inhibition constants (KIs) for these isoforms are notably low, indicating strong binding affinity:

  • Isoform II : KIs range from 2.6 to 598.2 nM
  • Isoform IX : KIs range from 16.1 to 321 nM
    These isoforms are crucial in regulating pH and fluid balance in tissues, making them important targets in cancer therapy.

Anticancer Activity

Research has demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines, notably:

  • MCF-7 (breast cancer)
  • Caco-2 (colorectal cancer)

Case Study: Efficacy Against Cancer Cell Lines

In vitro studies have shown that specific derivatives of the compound display potent anti-cancer activity:

  • Compound 4c showed an IC50 value of 3.96 ± 0.21 μM against MCF-7 cells.
  • Compound 4j was most effective against Caco-2 cells with an IC50 value of 5.87 ± 0.37 μM .

The mechanism underlying this anti-cancer effect involves the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by:

  • Increased expression of pro-apoptotic protein Bax
  • Decreased expression of anti-apoptotic protein Bcl-2
  • Upregulation of active caspases (caspase-9 and caspase-3) levels

Summary of Biological Activity

Activity TypeDetails
Carbonic Anhydrase InhibitionIsoform II: 2.6 - 598.2 nM
Isoform IX: 16.1 - 321 nM
Anti-Proliferative EffectsMCF-7: IC50 = 3.96 ± 0.21 μM
Caco-2: IC50 = 5.87 ± 0.37 μM
Apoptosis InductionIncreased Bax expression
Decreased Bcl-2 expression
Active caspases upregulation

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
  • Step 2 : Cyclization with chloroacetic acid under acidic conditions (e.g., acetic acid/sodium acetate) to yield the thiazolidinone core .
  • Step 3 : Sulfonylation using benzenesulfonyl chloride in basic conditions (e.g., NaOH) to introduce the sulfonamide group . Critical Factors :
  • Temperature : Optimal cyclization occurs at 80–100°C .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Sodium acetate accelerates cyclization .
Step Reactants Conditions Yield Range
14-Methoxybenzaldehyde, thiosemicarbazideEthanol, reflux70–85%
2Thiosemicarbazone, chloroacetic acidAcetic acid, 80°C60–75%
3Thiazolidinone, benzenesulfonyl chlorideNaOH, DMF50–65%

Q. Which spectroscopic techniques are most effective for characterizing the structure and confirming stereochemistry?

  • NMR Spectroscopy :
  • 1H/13C NMR : Identifies proton environments (e.g., methoxy, sulfonamide) and confirms Z/E isomerism via coupling constants .
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents (e.g., benzylidene group orientation) .
    • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
    • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
    • X-Ray Crystallography : Provides definitive stereochemical assignment of the (2Z,5E) configuration .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the (2Z,5E) isomer to minimize by-product formation?

  • Stereochemical Control :
  • Use bulky bases (e.g., DBU) to favor kinetic control during cyclization, stabilizing the desired isomer .
  • Adjust solvent polarity (e.g., DMF vs. THF) to influence transition-state geometry .
    • By-Product Mitigation :
  • Chromatographic Separation : Reverse-phase HPLC with chiral columns resolves isomers .
  • Crystallization : Differential solubility in ethanol/water mixtures isolates the (2Z,5E) form .
    • Monitoring : Real-time FTIR tracks intermediate formation, enabling rapid adjustments .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

  • Experimental Design :
  • Standardize cell lines (e.g., HepG2 for anticancer assays) and MIC protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
    • Data Analysis :
  • Use meta-analysis to reconcile divergent results, focusing on variables like substituent effects (e.g., methoxy vs. ethoxy groups altering logP) .
  • Apply QSAR models to correlate structural features (e.g., sulfonamide electronegativity) with activity trends .
    • Case Study : Conflicting reports on anticancer activity (IC50 = 2–10 μM) may arise from variances in apoptosis assay protocols (Annexin V vs. TUNEL) .

Q. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Studies :
  • Michaelis-Menten Analysis : Measures inhibition constants (Ki) using purified enzymes (e.g., COX-2 for anti-inflammatory activity) .

    • Molecular Docking :
  • Software (e.g., AutoDock Vina) predicts binding poses with target proteins (e.g., DHFR for antimicrobial effects) .

    • Site-Directed Mutagenesis : Validates key residues (e.g., Thr513 in COX-2) critical for inhibitor binding .
    Target Assay Key Findings
    COX-2Fluorescence quenchingKd = 0.8 μM, competitive inhibition
    DHFRUV-Vis kineticsIC50 = 1.2 μM, uncompetitive inhibition

Methodological Guidance

  • Stereochemical Analysis : Combine NOESY (for spatial proximity) and X-ray data to resolve Z/E ambiguities .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .

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